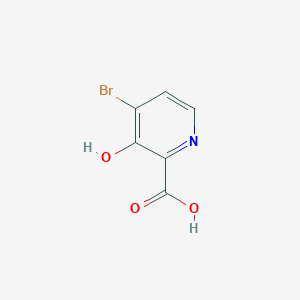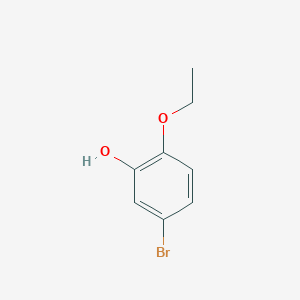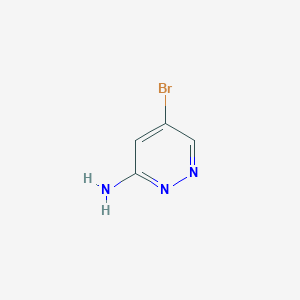
Acide 4-bromo-3-hydroxypicolinic
Vue d'ensemble
Description
4-Bromo-3-hydroxypicolinic acid is a useful research compound. Its molecular formula is C6H4BrNO3 and its molecular weight is 218 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-hydroxypicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-hydroxypicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Matériau matriciel pour MALDI-MS
Acide 4-bromo-3-hydroxypicolinic : est utilisé comme matériau matriciel dans la spectrométrie de masse (MS) basée sur la désorption/ionisation laser assistée par matrice (MALDI). Cette technique est cruciale pour l'analyse de grosses biomolécules et la quantification des oligonucléotides . Le composé aide à absorber l'énergie du laser et favorise la désorption et l'ionisation de l'échantillon à analyser.
Synthèse des acides 4-alcoxy-3-hydroxypicoliniques
Le composé sert d'intermédiaire dans la synthèse des acides 4-alcoxy-3-hydroxypicoliniques. Ces derniers sont synthétisés à partir du furfural par une série d'étapes chimiques comprenant la cyano-amination, la formation de sel d'ammonium et la bromation-réarrangement . Ces acides ont diverses applications en synthèse organique et en recherche pharmaceutique.
Recherche de découverte précoce
This compound : est fourni aux chercheurs en découverte précoce dans le cadre d'une collection de produits chimiques uniques. Il est utilisé dans les étapes initiales de la découverte et du développement de médicaments pour identifier des candidats médicaments potentiels .
Mécanisme D'action
Target of Action
4-Bromo-3-hydroxypicolinic acid is a metabolite of Brocresine . It primarily targets histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is crucial for the biosynthesis of histamine. Aromatic-L-amino acid decarboxylase is involved in the synthesis of neurotransmitters like dopamine and serotonin .
Mode of Action
The compound acts as an inhibitor for both HDC and aromatic-L-amino acid decarboxylase . It binds to these enzymes and prevents them from catalyzing their respective reactions. The IC50 values for both rat fetal and rat gastric HDC, as well as for aromatic-L-amino acid decarboxylase from hog kidney and rat gastric mucosa, are 1 mM .
Biochemical Pathways
The inhibition of HDC and aromatic-L-amino acid decarboxylase by 4-Bromo-3-hydroxypicolinic acid impacts several biochemical pathways. The most notable is the histamine synthesis pathway, where HDC plays a crucial role . By inhibiting HDC, the compound reduces the production of histamine, a molecule involved in local immune responses and acting as a neurotransmitter. Similarly, the inhibition of aromatic-L-amino acid decarboxylase affects the synthesis of several neurotransmitters .
Pharmacokinetics
The compound’s solubility in dmso is 100 mg/ml (46079 mM), suggesting it may have good bioavailability
Result of Action
The primary result of the action of 4-Bromo-3-hydroxypicolinic acid is the inhibition of HDC and aromatic-L-amino acid decarboxylase, leading to decreased production of histamine and several neurotransmitters . This could potentially affect a variety of physiological processes, including immune response and neurotransmission.
Analyse Biochimique
Biochemical Properties
4-Bromo-3-hydroxypicolinic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase . These interactions are crucial for the conversion of L-lysine to 3-hydroxypicolinic acid, highlighting the compound’s role in the biosynthesis of important pyridine building blocks. The nature of these interactions involves successive processes of hydroxylation and tautomerization, which are essential for the formation of 3-hydroxypicolinic acid .
Cellular Effects
4-Bromo-3-hydroxypicolinic acid influences various types of cells and cellular processes. It has been shown to affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the regulation of specific enzymes and proteins involved in metabolic processes. Additionally, 4-Bromo-3-hydroxypicolinic acid can alter gene expression patterns, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of 4-Bromo-3-hydroxypicolinic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific enzymes and proteins, thereby modulating their activity. This can result in either the inhibition or activation of these enzymes, depending on the context of the interaction. Furthermore, 4-Bromo-3-hydroxypicolinic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-hydroxypicolinic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-3-hydroxypicolinic acid remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to 4-Bromo-3-hydroxypicolinic acid in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-hydroxypicolinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic processes. At higher doses, 4-Bromo-3-hydroxypicolinic acid can cause toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to specific cell types. Threshold effects have been observed, indicating that there is a dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
4-Bromo-3-hydroxypicolinic acid is involved in several metabolic pathways, including those related to the biosynthesis of pyridine building blocks. The compound interacts with enzymes such as L-lysine 2-aminotransferase and FAD-dependent dehydrogenase, which are essential for its conversion to 3-hydroxypicolinic acid . These interactions play a crucial role in the metabolic flux and levels of metabolites within the cell, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Bromo-3-hydroxypicolinic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of 4-Bromo-3-hydroxypicolinic acid are essential for its biochemical activity and overall function within the cell .
Subcellular Localization
The subcellular localization of 4-Bromo-3-hydroxypicolinic acid is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The activity and function of 4-Bromo-3-hydroxypicolinic acid are closely linked to its subcellular localization, as it interacts with various biomolecules within these compartments .
Propriétés
IUPAC Name |
4-bromo-3-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-3-1-2-8-4(5(3)9)6(10)11/h1-2,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNFRWNPQNKTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1445307.png)
![3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1445310.png)
![Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1445311.png)

![2-((tert-Butoxycarbonyl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1445316.png)


![4-Bromo-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1445319.png)



![2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine hydrobromide](/img/structure/B1445326.png)
![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-](/img/structure/B1445327.png)

